Gabaculin

Catalog No.
S576118
CAS No.
59556-29-5
M.F
C7H9NO2
M. Wt
139.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Gabaculin

CAS Number

59556-29-5

Product Name

Gabaculin

IUPAC Name

(5S)-5-aminocyclohexa-1,3-diene-1-carboxylic acid

Molecular Formula

C7H9NO2

Molecular Weight

139.15 g/mol

InChI

InChI=1S/C7H9NO2/c8-6-3-1-2-5(4-6)7(9)10/h1-3,6H,4,8H2,(H,9,10)/t6-/m1/s1

InChI Key

KFNRJXCQEJIBER-ZCFIWIBFSA-N

SMILES

C1C(C=CC=C1C(=O)O)N

Synonyms

3-amino-2,3-dihydrobenzoic acid, gabaculin, gabaculine, gabaculine hydrochloride, gabaculine hydrochloride, (+-)-isomer, gabaculine, (+-)-isomer, gabaculine, (-)-isomer

Canonical SMILES

C1C(C=CC=C1C(=O)O)N

Isomeric SMILES

C1[C@@H](C=CC=C1C(=O)O)N

Description

(S)-gabaculine is the (S)-enantiomer of gabaculine. It has a role as a bacterial metabolite and an EC 2.6.1.19 (4-aminobutyrate--2-oxoglutarate transaminase) inhibitor. It is an enantiomer of a (R)-gabaculine.
Gabaculine is a natural product found in Euglena gracilis with data available.

Gabaculine is a neurotoxin that was first isolated from the bacterium Streptomyces toyacaensis. It is chemically classified as 3-amino-2,3-dihydrobenzoic acid hydrochloride and is recognized for its ability to act as a potent and irreversible inhibitor of gamma-aminobutyric acid transaminase. This compound has a structural similarity to gamma-aminobutyric acid, which allows it to interact effectively with the enzyme involved in GABA metabolism, thereby increasing GABA levels in the brain .

Due to its structure. It participates in transamination processes where it mimics gamma-aminobutyric acid. Upon interaction with the enzyme gamma-aminobutyric acid transaminase, gabaculine is converted into a cyclohexatrienyl system through an irreversible reaction mechanism. This process involves the abstraction of a proton from its dihydrobenzene ring, leading to aromatic stabilization and preventing further reaction . The compound also inhibits other aminotransferases, such as D-amino acid transaminase and L-alanine transaminase, with varying inhibition constants .

Gabaculine can be synthesized through various methods, typically involving the isolation from Streptomyces toyacaensis or synthetic organic chemistry techniques. The synthetic pathways may include the construction of the dihydrobenzoic acid framework followed by amination processes to introduce the amino group. Specific details on synthetic routes can vary based on the desired purity and yield but generally focus on maintaining the integrity of its functional groups to preserve biological activity .

While gabaculine is not approved for clinical use due to its toxicity, it serves several important applications in research settings. It is primarily utilized in studies investigating GABA metabolism and neurotransmission. Researchers use gabaculine to explore mechanisms underlying epilepsy and other neurological disorders by manipulating GABA levels in experimental models. Its role as an irreversible inhibitor of gamma-aminobutyric acid transaminase makes it a valuable tool for understanding GABAergic signaling pathways .

Interaction studies involving gabaculine have focused on its binding affinity and inhibitory effects on various enzymes related to amino acid metabolism. The compound's interaction with pyridoxal phosphate, a cofactor involved in amino acid metabolism, has been specifically noted as crucial for understanding its mechanism of action. These studies reveal that gabaculine's structural properties allow it to effectively compete with natural substrates for enzyme binding sites, leading to significant alterations in metabolic pathways .

Gabaculine shares structural similarities with several other compounds that influence GABA metabolism or possess neuroactive properties. Below is a comparison highlighting its uniqueness:

CompoundStructure SimilarityMechanism of ActionUnique Features
Gamma-Aminobutyric AcidDirectly similarNatural neurotransmitterEndogenous presence in the CNS
VigabatrinStructural analogIrreversible inhibitor of GABA transaminaseApproved for clinical use
PhenelzineIndirect similarityMonoamine oxidase inhibitorUsed as an antidepressant
BaclofenStructural similarityGABA receptor agonistUsed clinically for muscle spasticity

Gabaculine's unique position lies in its potent irreversible inhibition of gamma-aminobutyric acid transaminase without therapeutic application due to high toxicity, contrasting with compounds like vigabatrin that are used clinically despite similar mechanisms .

Isolation from Streptomyces toyocaensis

Gabaculine represents a naturally occurring neurotoxin that was first isolated from the soil-dwelling bacterium Streptomyces toyocaensis [3] [29] [30]. This remarkable compound, chemically known as 5-amino-1,3-cyclohexadiene-1-carboxylic acid or 3-amino-2,3-dihydrobenzoic acid, demonstrates the extraordinary biosynthetic capabilities of streptomycetes in producing diverse bioactive secondary metabolites [8] [9]. The original isolation of gabaculine from Streptomyces toyocaensis marked a significant milestone in the discovery of mechanism-based enzyme inhibitors derived from microbial sources [29] [32].

The isolation process of gabaculine from Streptomyces toyocaensis involves sophisticated fermentation and extraction methodologies that capitalize on the organism's secondary metabolite production capabilities [34]. Streptomyces toyocaensis strain NRRL 15009 has been extensively characterized as a producer of the glycopeptide antibiotic A47934, with gabaculine representing one of several bioactive compounds synthesized by this versatile microorganism [13] [34]. The bacterium exhibits optimal growth conditions at 30 degrees Celsius in complex media containing tryptone soy broth or specialized antibiotic production media, with fermentation typically conducted under aerobic conditions with controlled agitation [34].

Table 1: Chemical and Physical Properties of Gabaculine

PropertyValue
IUPAC Name5-amino-1,3-cyclohexadiene-1-carboxylic acid
Common Names3-amino-2,3-dihydrobenzoic acid; Gabaculin; DL-Gabaculine
Molecular FormulaC7H9NO2
Molecular Weight139.15 g/mol
CAS Number59556-18-2 (free base); 59556-17-1 (HCl salt)
Chemical StructureCyclohexadienyl ring with amino and carboxyl groups
AppearanceWhite solid (HCl salt)
SolubilitySoluble in water (25 mg/ml)
Melting Point203°C (decomposition, HCl salt)
Storage Temperature-20°C (powder); -80°C (in solution)

The structural characteristics of gabaculine reveal its unique cyclohexadienyl framework, which distinguishes it from conventional amino acids and contributes to its potent biological activity [23] [28]. The compound exists as both free base and hydrochloride salt forms, with the latter being more commonly utilized in research applications due to its enhanced stability and solubility properties [10] [11]. Research investigations have demonstrated that gabaculine functions as an irreversible inhibitor of gamma-aminobutyric acid transaminase, with a measured inhibition constant of 2.86 × 10⁻⁶ M and a half-life of 9 minutes at 3 × 10⁻⁷ M concentration [29] [36].

Table 2: Gabaculine Isolation and Natural Occurrence

Source OrganismDiscovery YearIsolation MethodNatural HabitatAssociated Metabolites
Streptomyces toyocaensisFirst isolated in 1970sCulture filtrate extractionSoil-dwelling bacteriumGABA transaminase inhibitor
Streptomyces toyocaensis NRRL 15009Later characterized strainFermentation broth processingAntibiotic-producing strainGlycopeptide antibiotic A47934

Metabolic Pathways in Microbial Systems

The biosynthesis of gabaculine within Streptomyces toyocaensis involves complex metabolic pathways that exemplify the sophisticated secondary metabolism characteristic of actinomycetes [17] [47]. Streptomycetes possess extensive biosynthetic gene clusters that encode the enzymatic machinery necessary for the production of diverse secondary metabolites, including gabaculine [17] [50]. These gene clusters are typically organized as contiguous stretches of DNA containing all the genes required for the biosynthesis, regulation, and resistance mechanisms associated with specific secondary metabolites [48] [50].

The metabolic pathways leading to gabaculine production involve the conversion of primary metabolic intermediates through a series of enzymatic transformations that ultimately yield the characteristic cyclohexadienyl structure [20] [47]. Primary metabolism in streptomycetes provides essential precursors derived from glycolysis, the tricarboxylic acid cycle, and the pentose phosphate pathway, which serve as building blocks for secondary metabolite biosynthesis [20] [17]. The production of gabaculine appears to be linked to amino acid metabolism, particularly pathways involving aromatic amino acid biosynthesis and transamination reactions [26] [38].

Research has demonstrated that gabaculine biosynthesis is subject to complex regulatory mechanisms that control the timing and magnitude of secondary metabolite production in Streptomyces toyocaensis [50] [17]. The expression of biosynthetic gene clusters is typically coordinated with morphological differentiation and occurs during the transition from exponential growth to stationary phase [18] [20]. Environmental factors such as nutrient availability, pH, temperature, and oxygen tension significantly influence the metabolic flux toward secondary metabolite production, including gabaculine [21] [22].

Table 3: Gabaculine Biochemical Activity Profile

Target EnzymeInhibition TypeKi ValueHalf-life (t₁/₂)Mechanism
GABA transaminase (GABA-AT)Irreversible2.86 × 10⁻⁶ M9 min at 3 × 10⁻⁷ MCovalent PLP cofactor modification
Ornithine aminotransferaseReversibleNot specifiedNot specifiedCompetitive inhibition
δ-aminolevulinic acid transaminaseModerate inhibitionNot specifiedNot specifiedUnknown
Aspartate aminotransferaseWeak inhibitionNot specifiedNot specifiedUnknown

The mechanism of gabaculine action involves its recognition as a substrate by gamma-aminobutyric acid transaminase, leading to the formation of a covalent adduct with the pyridoxal phosphate cofactor [29] [36] [37]. During the transamination process, gabaculine undergoes conversion to a cyclohexatrienyl system with one exocyclic double bond, which subsequently undergoes spontaneous aromatization to form a stable m-anthranilic acid derivative bound to pyridoxamine phosphate [29] [37]. This irreversible modification of the cofactor results in permanent enzyme inactivation, demonstrating the sophisticated mechanism by which this naturally occurring compound functions as a suicide substrate [36] [37].

Role as a Secondary Metabolite in Bacterial Ecology

Gabaculine serves as an exemplary secondary metabolite that illustrates the complex ecological roles these compounds play in bacterial communities and environmental interactions [5] [19] [21]. Secondary metabolites like gabaculine are not essential for primary cellular functions such as growth and reproduction but provide significant competitive advantages in the oligotrophic soil environment where Streptomyces toyocaensis naturally resides [18] [20] [22]. These compounds function as chemical weapons that enable bacteria to compete effectively with other microorganisms for limited resources and establish ecological niches [5] [19] [33].

The production of gabaculine and other secondary metabolites represents a sophisticated strategy employed by streptomycetes to mediate interspecies interactions within complex microbial communities [21] [22] [33]. Research has demonstrated that secondary metabolite production is often triggered by specific environmental signals, including nutrient limitation, population density, and the presence of competing microorganisms [5] [18] [33]. The timing of gabaculine production during the stationary phase of growth suggests its role in long-term survival strategies rather than active growth promotion [18] [20].

Table 4: Streptomyces toyocaensis Metabolic Characteristics

Metabolic FeatureDescriptionSignificance
Primary AntibioticA47934 (glycopeptide antibiotic)Commercial antibiotic production
Secondary MetabolitesVarious including GabaculineBioactive compound source
Biosynthetic Gene ClustersMultiple BGCs for secondary metabolismGenetic engineering targets
Growth RequirementsComplex carbon and nitrogen sourcesIndustrial fermentation
Optimal Temperature30°COptimal for metabolite production
pH RangeNeutral to slightly alkalineAffects enzyme activity
Oxygen RequirementsAerobicRequired for growth and metabolism

The ecological significance of gabaculine extends beyond its immediate antimicrobial effects to encompass broader impacts on microbial community structure and function [19] [22] [33]. Studies have shown that secondary metabolites can influence the composition of soil microbial communities by selectively inhibiting sensitive species while promoting the growth of resistant organisms [19] [21]. The production of gabaculine by Streptomyces toyocaensis may therefore contribute to the establishment of specific microbial associations and the maintenance of community stability in soil ecosystems [22] [33].

Furthermore, the biosynthetic capacity for gabaculine production reflects the evolutionary adaptations of Streptomyces toyocaensis to its natural environment [48] [17]. The complex biosynthetic machinery required for gabaculine synthesis represents a significant metabolic investment that would only be maintained through evolutionary time if it provided substantial fitness benefits [48] [5]. The conservation of gabaculine biosynthetic pathways across different strains of Streptomyces toyocaensis suggests that this compound plays crucial roles in bacterial survival and ecological success [17] [34].

The study of gabaculine and other secondary metabolites has revealed the importance of chemical communication networks in bacterial communities [21] [33]. These compounds serve as molecular signals that coordinate population-level behaviors and responses to environmental changes [5] [21]. The production of gabaculine may therefore represent part of a larger chemical signaling system that enables Streptomyces toyocaensis to sense and respond to the metabolic activities of neighboring microorganisms [22] [33].

Gabaculine functions as a potent mechanism-based inhibitor of gamma-aminobutyric acid transaminase, exhibiting irreversible inactivation through a sophisticated enzymatic mechanism [1] [2]. The compound demonstrates exceptional potency with a Ki value of 2.86 × 10⁻⁶ M and a kcat for turnover of 1.15 × 10⁻² s⁻¹ at 25°C, resulting in a half-life of 9 minutes at concentrations of 3 × 10⁻⁷ M [2].

The irreversible nature of gabaculine inhibition distinguishes it from competitive inhibitors, as the compound undergoes enzymatic transformation during the inactivation process [2] [3]. This mechanism-based approach ensures that once gabaculine binds to the active site, the enzyme becomes permanently disabled through covalent modification of its essential cofactor [1] [4]. The inhibition follows time-dependent kinetics, with complete enzyme inactivation occurring within hours of exposure [5] [4].

Key kinetic parameters for gabaculine inhibition include a second-order rate constant of 2.5 × 10³ M⁻¹ s⁻¹ for the reaction with the cofactor-bound aminotransferase [6]. The stoichiometric relationship reveals that approximately 0.5 moles of gabaculine per mole of enzyme dimer are required for complete inactivation [6], indicating that the enzyme contains two potential active sites but exhibits negative cooperativity during the inhibition process.

Interaction with Pyridoxal 5'-Phosphate (PLP) Cofactor

The mechanistic foundation of gabaculine action centers on its covalent modification of the pyridoxal 5'-phosphate cofactor, which is essential for GABA transaminase catalytic activity [3] [7] [8]. The interaction begins with gabaculine displacing the lysine residue (Lys329) that normally forms an internal aldimine with PLP, establishing an external aldimine between gabaculine and the cofactor [9] [10].

The transaldimination process represents the initial step in cofactor interaction, where gabaculine's amino group attacks the PLP-lysine Schiff base, releasing the lysine residue and forming a new covalent bond with PLP [8] [9]. This process is facilitated by the structural similarity between gabaculine and natural amino acid substrates, allowing the compound to be recognized and processed by the enzyme's catalytic machinery [1] [10].

Following external aldimine formation, the enzyme catalyzes the abstraction of a β-proton from gabaculine's dihydrobenzene ring system [2] [11]. This deprotonation event creates a quinonoid intermediate that represents a critical branch point in the mechanism [8] [9]. Unlike normal substrate turnover, where this intermediate would undergo further transformation to complete the transamination reaction, gabaculine's unique structure directs the reaction toward an irreversible pathway.

The aromatic stabilization energy of approximately 25 kcal/mol provides the thermodynamic driving force for the irreversible transformation [12]. This energy barrier ensures that once the aromatization occurs, the reverse reaction becomes thermodynamically unfavorable, trapping the enzyme in an inactive state [2] [12].

Structural Basis of Enzyme Inactivation (e.g., GSAM Complex)

X-ray crystallographic studies have provided detailed insights into the structural basis of gabaculine-mediated enzyme inactivation, particularly through analysis of the glutamate-1-semialdehyde aminomutase (GSAM) complex [10] [13]. The three-dimensional structure reveals that gabaculine binds in a funnel-shaped pocket approximately 12 Å in length, with specific interactions that determine both binding affinity and inhibitory potency [10].

The substrate binding site involves critical residues from multiple domains, notably Arg-32 from the N-terminal domain, which forms hydrogen bonds with gabaculine's carboxylate group [10]. This interaction pattern closely mimics the binding mode of natural substrates, explaining gabaculine's ability to serve as an effective substrate analog [10] [13]. Additional contact residues include Ser-29, Val-31, Trp-67, Tyr-150, Ser-163, Asn-217, Met-248, and Glu-406, all of which contribute to the specificity and stability of the gabaculine-enzyme complex [10].

The crystal structure of the gabaculine-PLP adduct demonstrates the formation of a stable m-carboxyphenyl-pyridoxamine 5'-phosphate derivative covalently attached to the cofactor [3] [14]. This adduct exhibits discontinuous electron density due to conformational flexibility, indicating that while the covalent bond is stable, the inhibitor retains some mobility within the active site [12]. The structural analysis confirms that Lys273 (equivalent to Lys329 in GABA-T) is optimally positioned to mediate the 1,3-prototropic shift that facilitates aromatization [15] [12].

Resistance mutations provide additional structural insights into the inhibition mechanism. The Met248Ile mutation in GSAM confers 100-fold increased resistance to gabaculine by disrupting the position of a catalytic water molecule that is essential for the inhibition process [16] [15]. This water molecule serves a dual role: acting as a nucleophilic shuttle for hydroxyl anion transfer and maintaining Lys273 in a catalytically competent conformation [15]. The mutation prevents proper positioning of this water molecule, trapping the enzyme in a gabaculine-insensitive but enzymatically active pyridoxamine phosphate form [15].

Inhibition of δ-Aminolevulinic Acid (ALA) Synthesis

Gabaculine demonstrates significant inhibitory effects on δ-aminolevulinic acid synthesis, representing an important secondary mechanism of action beyond GABA transaminase inhibition [17] [18] [19]. The compound affects ALA biosynthesis through two distinct pathways: the C5 pathway utilized by plants, algae, and many bacteria, and the Shemin pathway employed by animals and some microorganisms [20] [21].

In the C5 pathway, gabaculine inhibits glutamate-1-semialdehyde aminotransferase (GSA-AT), the final enzyme responsible for converting glutamate-1-semialdehyde to δ-aminolevulinic acid [16] [19]. This inhibition occurs through the same mechanism-based approach observed with GABA transaminase, involving covalent modification of the PLP cofactor [16] [10]. The inhibition is particularly potent, with gabaculine causing complete blockade of ALA synthesis at concentrations as low as 20 μM in cyanobacterial systems [18].

Paradoxically, gabaculine treatment can lead to ALA accumulation rather than depletion in certain experimental systems [18] [19]. This phenomenon occurs because gabaculine blocks chlorophyll biosynthesis at steps downstream of ALA formation, preventing the normal consumption of ALA for tetrapyrrole synthesis [18]. The accumulated ALA can then be detected in culture media, serving as a biochemical marker for gabaculine activity [18].

The selectivity profile of gabaculine for different ALA synthesis enzymes varies significantly. While the compound potently inhibits GSA-AT with nanomolar potency, its effects on δ-aminolevulinic acid synthase (ALAS) from the Shemin pathway are considerably weaker [20] [22]. This differential sensitivity reflects structural differences between the two enzymatic pathways and provides opportunities for pathway-specific intervention [19] [21].

Concentration-dependent effects demonstrate that gabaculine inhibition of ALA synthesis follows saturable kinetics, with maximal inhibition achieved at concentrations of 1-3 millimolar depending on the experimental system [19]. The inhibition can be partially reversed by the addition of excess pyridoxal 5'-phosphate, confirming that cofactor modification underlies the inhibitory mechanism [19] [6].

XLogP3

-2.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

139.063328530 g/mol

Monoisotopic Mass

139.063328530 g/mol

Heavy Atom Count

10

UNII

3F3ENU341O

Other CAS

59556-29-5

Wikipedia

Gabaculine

Dates

Last modified: 02-18-2024

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